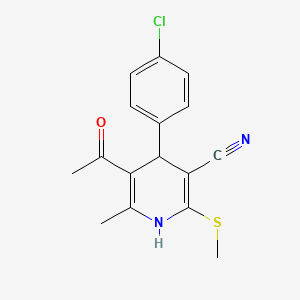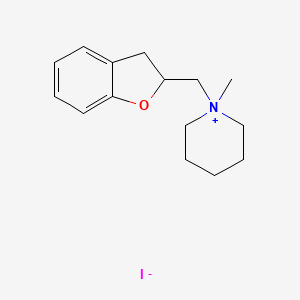![molecular formula C21H32N4O2 B5179914 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide is a chemical compound that has been synthesized for scientific research purposes. It is a type of azobenzene derivative that has been found to have potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide involves the photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization, which can be used to control the binding and release of ligands from proteins. This mechanism of action makes N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide a valuable tool for studying protein function and drug discovery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide have not been extensively studied. However, it has been shown to have potential applications in the field of pharmacology, where it can be used to study the effects of ligand binding on protein function. The compound has also been shown to have potential applications in the field of materials science, where it can be used to create photoresponsive materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide is its ability to undergo photoisomerization upon exposure to light. This property makes it a valuable tool for studying protein-ligand interactions and drug discovery. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide. One area of future research is in the development of new photoresponsive materials based on the compound. Another area of research is in the study of the biochemical and physiological effects of the compound, which may lead to new applications in the field of pharmacology. Additionally, the compound may be used to study the effects of ligand binding on protein function in specific diseases, which may lead to new drug discovery opportunities.
Métodos De Síntesis
The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide involves a series of chemical reactions. The starting material is 2-bromo-1-azocanyl-3-pyridine, which is reacted with 4-(2-oxo-1-pyrrolidinyl)butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide.
Aplicaciones Científicas De Investigación
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide has shown potential applications in various scientific research areas. One of the main areas of application is in the field of biochemistry, where it can be used to study protein-ligand interactions. The azobenzene moiety in the compound can undergo photoisomerization upon exposure to light, which can be used to control the binding and release of ligands from proteins. This property makes N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide a valuable tool for studying protein function and drug discovery.
Propiedades
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-4-(2-oxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c26-19(10-7-15-24-16-8-11-20(24)27)23-17-18-9-6-12-22-21(18)25-13-4-2-1-3-5-14-25/h6,9,12H,1-5,7-8,10-11,13-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRGGABJRHCSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=C(C=CC=N2)CNC(=O)CCCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5179834.png)
![2-[1-adamantyl(methyl)amino]ethanol](/img/structure/B5179842.png)
![1-(ethylsulfonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5179843.png)

![N-{[2-(2-furoyl)hydrazino]carbonothioyl}benzamide](/img/structure/B5179853.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5179869.png)

![2-nitro-N-(2-phenylethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B5179877.png)
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5179880.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)


